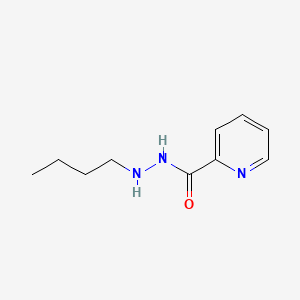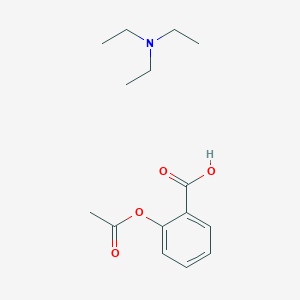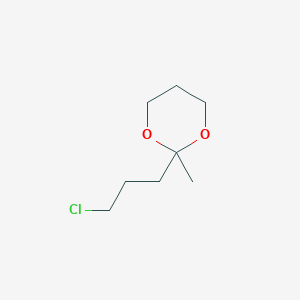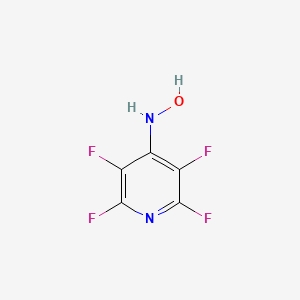![molecular formula C17H11ClF2N2 B14340477 Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]- CAS No. 93787-98-5](/img/structure/B14340477.png)
Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]- is a derivative of pyrimidine, a six-membered unsaturated ring compound composed of carbon and nitrogen atoms. Pyrimidine and its derivatives are of significant interest due to their diverse biological potential and wide range of applications in drug discovery, organic synthesis, and theoretical development of heterocyclic chemistry .
Vorbereitungsmethoden
The synthesis of pyrimidine derivatives often involves multi-step reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and the stability of the organoboron reagents used . Another method involves the ZnCl₂-catalyzed three-component coupling reaction, which allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Analyse Chemischer Reaktionen
Pyrimidine derivatives undergo various types of chemical reactions, including:
Oxidation: Pyrimidine derivatives can be oxidized to form pyrimidine N-oxides.
Reduction: Reduction reactions can convert pyrimidine derivatives into dihydropyrimidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrimidine ring are replaced by other functional groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride. Major products formed from these reactions include various substituted pyrimidines with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Pyrimidine derivatives have a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For example, some pyrimidine derivatives act as calcium channel blockers, while others inhibit enzymes such as dihydrofolate reductase (DHFR) or kinases involved in cell signaling pathways . These interactions lead to various therapeutic effects, such as reducing blood pressure, inhibiting cancer cell growth, or preventing microbial infections .
Vergleich Mit ähnlichen Verbindungen
Pyrimidine derivatives can be compared with other heterocyclic compounds such as indole and quinoline derivatives. While indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities , quinoline derivatives are recognized for their antimalarial and anticancer properties . Pyrimidine derivatives are unique due to their wide range of biological activities and their role as building blocks in nucleic acids, which is not a characteristic of indole or quinoline derivatives .
Similar compounds include:
Indole derivatives: Known for their diverse biological activities.
Quinoline derivatives: Recognized for their antimalarial and anticancer properties.
Thienopyrimidine derivatives: Noted for their anticancer activities.
Eigenschaften
CAS-Nummer |
93787-98-5 |
|---|---|
Molekularformel |
C17H11ClF2N2 |
Molekulargewicht |
316.7 g/mol |
IUPAC-Name |
5-[(2-chlorophenyl)-fluoro-(4-fluorophenyl)methyl]pyrimidine |
InChI |
InChI=1S/C17H11ClF2N2/c18-16-4-2-1-3-15(16)17(20,13-9-21-11-22-10-13)12-5-7-14(19)8-6-12/h1-11H |
InChI-Schlüssel |
CDSRNQCFNULNQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)(C3=CN=CN=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



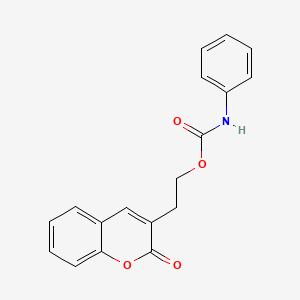
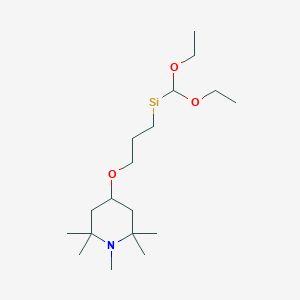
![furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14340412.png)
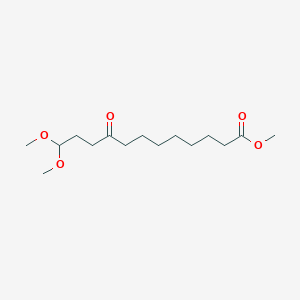
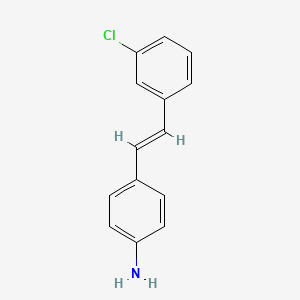
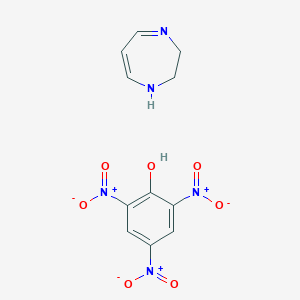
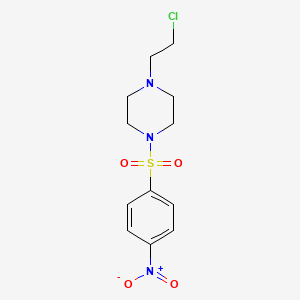
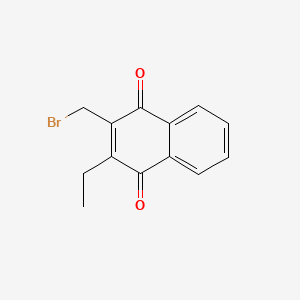
![Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14340447.png)
